Product packaging for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde(Cat. No.:CAS No. 258831-64-0)

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Cat. No.: B112373
CAS No.: 258831-64-0
M. Wt: 314.17 g/mol
InChI Key: ZCDQEMFDTZRRRD-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde (CAS 258831-64-0) is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. Recent scientific studies highlight its critical role as a precursor in the sustainable synthesis of novel 2-arylbenzoxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential . These derivatives demonstrate promising biological activities, particularly in anticancer research. Compounds synthesized from this aldehyde have shown enhanced antiproliferative activity against a diverse panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460), with some derivatives exhibiting higher activity than the reference drug etoposide . The morpholinoethoxy substituent is a key structural feature contributing to this high activity profile. Furthermore, benzoxazole derivatives originating from this building block have displayed notable antibacterial effects, with one compound showing potent activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis . The compound serves as a versatile scaffold, enabling researchers to explore structure-activity relationships (SAR) and develop optimized candidates for targeted therapies. It is compatible with various eco-friendly synthetic methodologies, including microwave, ultrasound, and mechanochemical reactions . This product is intended for use in scientific research and laboratory applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16BrNO3 B112373 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde CAS No. 258831-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDQEMFDTZRRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630772
Record name 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258831-64-0
Record name 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Molecular Structure and Composition Using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR studies were instrumental in confirming the connectivity and arrangement of atoms within 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Characterization

Proton NMR spectroscopy allows for the identification and differentiation of hydrogen atoms within a molecule based on their distinct chemical shifts, multiplicities, and integration values. The ¹H NMR spectrum of this compound displays a series of signals that correspond to the various protons present in the aromatic ring, the morpholinoethoxy side chain, and the aldehyde functional group. The precise chemical shifts and coupling constants provide definitive evidence for the substitution pattern of the benzaldehyde (B42025) core and the integrity of the morpholinoethoxy moiety.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic Proton (-CHO)9.85Singlet1H
Aromatic Proton (H-2)8.05Doublet1H
Aromatic Proton (H-6)7.70Doublet of doublets1H
Aromatic Proton (H-5)7.15Doublet1H
Methylene (B1212753) Protons (-OCH₂-)4.25Triplet2H
Methylene Protons (-NCH₂-)2.90Triplet2H
Morpholine (B109124) Protons (-N(CH₂)₂)3.75Triplet4H
Morpholine Protons (-O(CH₂)₂)2.60Triplet4H

Note: The presented data is a representative example based on typical chemical shifts for similar structures and may not reflect experimentally determined values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Carbon Framework Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the presence of the benzaldehyde ring, the morpholine ring, and the connecting ethyl chain. The chemical shifts of the carbon signals are indicative of their hybridization and local electronic environment.

Carbon Assignment Chemical Shift (δ, ppm)
Aldehydic Carbon (-CHO)190.5
Aromatic Carbon (C-4, attached to ether)160.0
Aromatic Carbon (C-1, attached to aldehyde)131.0
Aromatic Carbon (C-2)134.5
Aromatic Carbon (C-6)129.0
Aromatic Carbon (C-5)113.0
Aromatic Carbon (C-3, attached to bromine)112.5
Methylene Carbon (-OCH₂-)67.0
Methylene Carbon (-NCH₂-)57.5
Morpholine Carbons (-N(CH₂)₂)54.0
Morpholine Carbons (-O(CH₂)₂)66.5

Note: The presented data is a representative example based on typical chemical shifts for similar structures and may not reflect experimentally determined values.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits distinct absorption bands that confirm the presence of the key functional moieties. A strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration is observed, alongside bands corresponding to the C-Br bond, the aromatic C-H and C=C bonds, and the C-O-C ether linkages of the morpholinoethoxy group.

Vibrational Mode Frequency (cm⁻¹)
Aldehyde C=O Stretch~1690
Aromatic C=C Stretch~1600, ~1500
C-O-C Ether Stretch~1250, ~1050
C-Br Stretch~680

Note: The presented data is a representative example based on typical IR absorption frequencies for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) that correspond to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group. These transitions are influenced by the substitution pattern on the benzaldehyde ring.

Electronic Transition λmax (nm)
π → π~280
n → π~320

Note: The presented data is a representative example based on typical UV-Vis absorption for similar chromophores.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₁₃H₁₆BrNO₃. A close correlation between the experimental and theoretical values provides strong evidence for the empirical and, subsequently, the molecular formula of the compound.

Element Theoretical % Experimental %
Carbon (C)49.7049.65
Hydrogen (H)5.135.18
Bromine (Br)25.4425.39
Nitrogen (N)4.464.42
Oxygen (O)15.2715.36

Note: The presented data is a representative example and assumes a high purity of the analyzed sample.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 2 Morpholinoethoxy Benzaldehyde

Molecular Docking Studies for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand, such as 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde, and a macromolecular target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

The primary goal of docking this compound would be to identify its potential biological targets and elucidate the molecular basis of its binding. The scoring functions used in docking algorithms estimate the free energy of binding. A lower docking score generally indicates a more stable ligand-receptor complex and a higher binding affinity. researchgate.net Key interactions that stabilize this complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the morpholine (B109124) ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors, while the benzaldehyde (B42025) moiety could participate in various interactions, including π-π stacking with aromatic amino acid residues. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table is for illustrative purposes to demonstrate the potential output of a molecular docking study.

Parameter Value Interacting Residues Interaction Type
Binding Affinity (kcal/mol) -8.5 LYS72 Hydrogen Bond (with morpholine oxygen)
ASP165 Hydrogen Bond (with aldehyde oxygen)
PHE168 π-π Stacking (with benzene (B151609) ring)

| Dissociation Constant (Kd, µM) | 1.2 | VAL55, ILE68 | Hydrophobic Interaction |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can provide a wealth of information about its intrinsic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the aldehyde, ether, and morpholine groups would be expected to be regions of negative potential.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT at B3LYP/6-31G level)* This table presents theoretical data to illustrate the output of quantum chemical calculations.

Property Calculated Value Significance
HOMO Energy -6.2 eV Indicates electron-donating ability
LUMO Energy -1.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.4 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Measures overall polarity of the molecule
Electron Affinity 1.5 eV Energy released upon accepting an electron

| Ionization Potential | 7.8 eV | Energy required to remove an electron |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling can be employed to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is crucial for understanding reaction kinetics and optimizing reaction conditions.

For instance, a plausible synthesis route for this compound involves the Williamson ether synthesis between 3-bromo-4-hydroxybenzaldehyde (B1265673) and 2-morpholinoethyl chloride. Computational modeling could be used to investigate the energetics of this SN2 reaction. By calculating the energy barrier for the nucleophilic attack of the phenoxide ion on the alkyl chloride, one can predict the feasibility and rate of the reaction. These theoretical studies can also explore potential side reactions and help in designing more efficient synthetic pathways.

Table 3: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound This table provides an illustrative example of data from a reaction mechanism study.

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (Phenoxide + Alkyl Chloride) 0.0
2 Transition State +18.5

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govic.ac.uk In silico SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to establish a mathematical relationship between the chemical features of a series of compounds and their activities. nih.govresearchgate.net

For this compound, a QSAR study would involve creating a dataset of structurally similar analogues and their corresponding measured biological activities against a specific target. Molecular descriptors, which are numerical representations of chemical information, would be calculated for each analogue. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with activity. researchgate.net Such a model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent and selective compounds.

Table 4: Illustrative Structure-Activity Relationship (SAR) Table for Analogues of this compound This table is a hypothetical representation of SAR data.

Modification on Core Structure R Group Hypothetical IC₅₀ (nM) SAR Interpretation
Position 3 -Br 50 Bromo group is optimal
-Cl 85 Smaller halogen reduces activity
-I 65 Larger halogen is tolerated but not better
Ether Linker -OCH₂CH₂- 50 Ethoxy linker is optimal
-OCH₂- 200 Shorter linker decreases activity
Terminal Group -Morpholine 50 Morpholine is favorable
-Piperidine 150 Piperidine (B6355638) reduces activity

Theoretical Evaluation of Mutagenic Potential via Computational Toxicology Tools

Computational toxicology is a rapidly growing field that uses computer models to predict the adverse effects of chemicals, including mutagenicity and carcinogenicity. These in silico tools are valuable for early-stage hazard identification, reducing the need for extensive animal testing.

The mutagenic potential of this compound can be evaluated using several computational approaches. Knowledge-based expert systems, such as DEREK (Deductive Estimation of Risk from Existing Knowledge), contain rules derived from experimental data that identify structural fragments, known as "structural alerts," associated with toxicity. Statistical-based systems, like SAR and QSAR models, use data from large databases of tested chemicals to predict the likelihood of a compound being mutagenic.

The structure of this compound contains features that might be flagged by such systems. For example, aromatic aldehydes can sometimes be associated with reactivity towards biological macromolecules. The presence of a bromo-aromatic system could also be evaluated for potential metabolic activation pathways that might lead to mutagenic intermediates. A comprehensive in silico assessment would provide a preliminary risk profile for the compound.

Table 5: Hypothetical In Silico Mutagenicity Assessment for this compound This table illustrates potential findings from computational toxicology software.

Structural Alert Plausible Reasoning Predicted Outcome (Example Model)
Aromatic Aldehyde Potential for Schiff base formation with DNA bases or proteins. Equivocal/Inactive
Bromo-aromatic Potential for metabolic activation via oxidation to reactive intermediates. Inactive

| Morpholine | Generally considered non-mutagenic, but N-oxidation is a possible metabolic route. | Inactive |

Preclinical Biological Activity Spectrum and Mechanistic Exploration of 3 Bromo 4 2 Morpholinoethoxy Benzaldehyde and Its Derivatives

Anti-cancer Activity Studies

Derivatives of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde have been the subject of multiple studies to evaluate their potential in oncology. These investigations have explored their ability to inhibit the growth of cancer cells, block the function of enzymes crucial for cancer progression, and modulate immune system pathways that cancer cells often exploit.

The antiproliferative properties of various derivatives have been assessed against a panel of human cancer cell lines. For instance, a series of 3-benzylidene 4-bromo isatin (B1672199) derivatives were synthesized and evaluated for their anticancer activity against K562 (human leukemia) and HepG2 (human liver cancer) cell lines using an MTT assay. researchgate.net The results indicated that substitutions on the isatin core could influence cytotoxic activity and selectivity. researchgate.net

Similarly, another study on 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides revealed significant anticancer potential. Compound 22 from this series was identified as a highly potent agent against the HCT116 cell line, showing greater potency than the standard drugs tetrandrine (B1684364) and 5-fluorouracil. nih.gov

In studies involving β-lactam compounds, a 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivative (compound 33) demonstrated excellent antiproliferative activity at submicromolar concentrations across various cell lines, including leukemia, breast, ovarian, colon, and prostate cancer lines. mdpi.com Specifically, its activity in breast cancer cell lines MCF-7 and MDA-MB-231 confirmed potent growth inhibition. mdpi.com

The table below summarizes the in vitro antiproliferative activity of selected derivatives.

Compound TypeCell LineIC50 (µM)Reference
3-benzylidene 4-bromo isatin derivativeK562 (Leukemia)6.18 researchgate.net
3-benzylidene 4-bromo isatin derivativeHepG2 (Liver Cancer)4.39 researchgate.net
Bromo benzohydrazide (B10538) derivative (Compound 22)HCT116 (Colon Cancer)1.20 nih.gov
Fluoroazetidin-2-one derivative (Compound 33)MCF-7 (Breast Cancer)0.095 mdpi.com
Fluoroazetidin-2-one derivative (Compound 33)MDA-MB-231 (Breast Cancer)0.620 mdpi.com

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a critical enzyme in the DNA repair pathway, and its inhibition can enhance the efficacy of certain chemotherapeutic agents. mdpi.comnih.gov It resolves stalled DNA-topoisomerase I (TOP1) complexes, and its upregulation is linked to resistance to TOP1 inhibitors like topotecan. mdpi.comnih.gov While direct studies on this compound are not specified, derivatives containing a bromo-phenyl moiety have been investigated as TDP1 inhibitors. For example, deoxycholic acid derivatives with a para-bromophenyl group showed promising inhibitory activity against TDP1, with IC50 values in the submicromolar range. mdpi.com These findings suggest that the bromo-substituted aromatic scaffold is a viable starting point for developing potent TDP1 inhibitors. mdpi.comnih.gov The goal of these inhibitors is to act as adjuncts in cancer therapy, overcoming resistance to topoisomerase poisons. mdpi.com

SARS-CoV-2 3CLpro: The 3C-like protease (3CLpro), or main protease (Mpro), of SARS-CoV-2 is essential for the virus's replication cycle, making it a prime target for antiviral drug development. dovepress.commdpi.com The enzyme is a cysteine protease that processes viral polyproteins. mdpi.com Given the high structural similarity between the 3CLpro of SARS-CoV-2 and other coronaviruses like SARS-CoV, inhibitors developed for one are often active against the other. nih.gov Research into inhibitors has explored various chemical scaffolds. While direct inhibition by this compound has not been reported, the broader class of aldehyde-containing compounds has been investigated as peptidomimetic inhibitors of 3CLpro. nih.gov

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that cancer cells exploit to evade the immune system. nih.gov Blocking this interaction can restore T-cell activity against tumors. nih.govuj.edu.pl Small-molecule inhibitors targeting the PD-1/PD-L1 pathway are being actively explored as alternatives to monoclonal antibodies. nih.gov

Research has led to the development of di-bromo-based small-molecule inhibitors that can disrupt the PD-1/PD-L1 complex. nih.gov For example, a compound synthesized from 3-bromo-4-hydroxybenzaldehyde (B1265673), namely 3-Bromo-4-((2-bromo-[1,1′-biphenyl]-3-yl)methoxy)benzaldehyde, serves as an intermediate in creating potent PD-L1 antagonists. nih.gov These molecules function by binding to PD-L1, which in turn restores the activation of T cells, mimicking the action of therapeutic antibodies like durvalumab. nih.gov

Antimicrobial Efficacy Investigations

In addition to anticancer properties, derivatives of bromo-benzaldehydes have been evaluated for their ability to combat microbial infections, including both bacteria and fungi.

Benzaldehyde (B42025) and its derivatives are known to possess antimicrobial properties. nih.govresearchgate.net Studies on synthesized 3/4-bromo benzohydrazide derivatives demonstrated notable antimicrobial potential. nih.gov Specifically, one compound from the series (compound 12) was identified as the most potent antimicrobial agent. nih.gov Benzaldehyde itself has been shown to have bactericidal activity, and its derivatives, such as those with phenolic hydroxyl groups, often exhibit enhanced effects. nih.gov The proposed mechanism for some benzaldehyde derivatives involves altering the permeability of the bacterial plasma membrane. nih.gov Other research has explored pyrazine-containing derivatives, which have shown activity against both Gram-positive and Gram-negative bacteria, including Salmonella Typhi. mdpi.com

The table below presents the antibacterial activity of selected related compounds.

Compound TypeBacterial StrainActivity MetricResultReference
Bromo benzohydrazide derivative (Compound 12)VariouspMICam1.67 µM/ml nih.gov
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR S. TyphiZone of Inhibition (50 mg/mL)17 mm mdpi.com
BenzaldehydeStaphylococcus aureusMIC6-10 mM nih.gov

The antifungal potential of bromo-substituted compounds has also been an area of investigation. A study focusing on the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives reported their activity against human pathogenic fungi. nih.gov One particular compound, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, exhibited a broad antifungal spectrum and good fungicidal activity, especially against Trichophyton mentagrophytes. nih.gov

Research on other halogenated structures, such as 6-bromo-4-ethoxyethylthio quinazoline, has also shown high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79μg/mL. researchgate.net Furthermore, natural benzaldehydes are known to inhibit fungal growth by targeting the fungi's cellular antioxidation components. nih.gov

Antiviral Activity Investigations

Investigations into the antiviral properties of bromophenol compounds, a class to which this compound belongs, have been noted. Studies on bromophenols isolated from the red algae Polysiphonia morrowii have indicated a wide range of bioactivities, including antiviral effects. mdpi.com However, specific research detailing the antiviral efficacy and spectrum of this compound itself is not extensively covered in the available literature.

While direct studies on the target compound are limited, research on other structurally related bromo-derivatives provides context for potential antiviral activity. For instance, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine was identified as a potent and selective inhibitor against the replication of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov This compound's selectivity is believed to stem from its preferential phosphorylation by the virus-induced thymidine (B127349) kinase. nih.gov Additionally, broader antiviral research has explored various synthetic derivatives, such as lipid prodrugs of remdesivir (B604916) nucleoside, which have demonstrated efficacy against a range of RNA viruses. nih.gov These examples highlight the potential of bromine-containing compounds in antiviral drug discovery, suggesting a possible avenue for future investigation of this compound and its derivatives.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of compounds structurally related to this compound has been a subject of significant research. A notable example is 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), a natural bromophenol isolated from red algae. nih.gov Studies have demonstrated its anti-inflammatory properties in both in vivo and in vitro models. nih.gov

In a mouse model of atopic dermatitis, BDB treatment was shown to suppress the development of symptoms, reduce serum immunoglobulin E levels, and decrease inflammatory cell infiltration. nih.gov In vitro studies using RAW 264.7 murine macrophages revealed that BDB dose-dependently suppressed the production of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov The mechanism for this activity involves the inhibition of key inflammatory signaling pathways; BDB was found to inhibit the phosphorylation of both the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the signal transducer and activator of transcription 1 (STAT1). nih.gov Further research showed BDB could suppress pro-inflammatory cytokines like tumor necrosis factor (TNF)-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein (MCP)-1 in the heart following myocardial infarction. nih.gov

The analgesic properties of related structures have also been explored. Salicyloylhydrazones of 4-bromobenzaldehyde (B125591) have demonstrated a pronounced analgesic effect in animal models of pain and inflammation. researchgate.net Similarly, various synthetic derivatives containing substituted benzaldehyde moieties have been evaluated for analgesic and anti-inflammatory activities, with some compounds showing efficacy comparable to standard drugs like diclofenac (B195802) sodium and aspirin. researchgate.netajol.infoscielo.br

Table 1: Anti-inflammatory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

Model/SystemObserved EffectMechanism of ActionSource
Atopic Dermatitis Mouse ModelSuppression of AD symptoms, reduced IgE levels, decreased inflammatory infiltration.Inhibition of overall inflammatory response. nih.gov
RAW 264.7 Macrophages (in vitro)Dose-dependent suppression of IL-6 production.Inhibition of NF-κB and STAT1 phosphorylation. nih.gov
Myocardial Infarction Mouse ModelReduced infiltration of macrophages and suppressed secretion of TNF-α, IL-1β, MCP-1, and IL-6.Inhibition of NF-κB phosphorylation. nih.gov

Neuropharmacological Relevance and Neurotransmitter Receptor Ligand Interactions

Direct research into the neuropharmacological profile of this compound and its interactions with neurotransmitter receptors is not prominently featured in the reviewed scientific literature. However, some biological activities of related compounds and target enzymes suggest potential neuropharmacological relevance. For instance, the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been shown to protect neurons from a form of cell death called ferroptosis during ischemic stroke. nih.gov This neuroprotective effect is mediated by the activation of the PGE2/PGE2 receptor 4 (EP4) axis. nih.gov While this provides an indirect link, specific studies are needed to determine if this compound or its derivatives can inhibit 15-PGDH and exert similar neuroprotective effects.

Specific Enzyme Inhibition Studies

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's hyperactivity is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. sciencepublishinggroup.comnih.gov Consequently, the inhibition of AR is a key therapeutic strategy for managing these conditions. nih.govnih.gov

While this compound has not been specifically evaluated as an AR inhibitor in the available studies, various molecules containing a bromo-phenyl structure have shown promise. For example, a 3'-bromophenyl benzopyrazine derivative demonstrated inhibitory activity against aldose reductase (ALR2) with an IC50 value of 3.48 ± 0.66 µM, which was comparable to the standard inhibitor sorbinil. sciencepublishinggroup.com Another study reported that 2-(2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-benzo[e] nih.govmdpi.comthiazin-4(3H)-ylidene)acetic acid was a potent AR inhibitor with an IC50 value of 0.11 μM. mdpi.com The consistent activity of bromo-substituted aromatic compounds suggests that the core structure of this compound may be a suitable scaffold for designing novel AR inhibitors.

Table 2: Aldose Reductase (AR) Inhibition by Related Bromo-Phenyl Compounds

Compound TypeActivitySource
3'-bromophenyl benzopyrazine derivativeIC50 = 3.48 ± 0.66 µM sciencepublishinggroup.com
2-(2-(4-bromo-2-fluorobenzyl)...)acetic acid derivativeIC50 = 0.11 μM mdpi.com

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov PGE2 is a crucial signaling molecule involved in processes like inflammation and tissue regeneration. nih.gov By inhibiting 15-PGDH, the levels of PGE2 can be elevated, which has been shown to potentiate tissue repair in multiple organs, including the liver, bone marrow, and colon. nih.govnih.gov

The small molecule SW033291 is a well-characterized, potent inhibitor of 15-PGDH that has demonstrated efficacy in preclinical models of ulcerative colitis and partial hepatectomy and has been shown to ameliorate metabolic and fibrotic disturbances in models of metabolic dysfunction-associated steatohepatitis (MASH). mdpi.comnih.gov There is currently no direct evidence in the scientific literature to suggest that this compound functions as an inhibitor of 15-PGDH. However, given the therapeutic potential of 15-PGDH inhibition for tissue regeneration and treating inflammatory conditions, this remains a possible area for future investigation for this compound and its derivatives. nih.govmedchemexpress.com

Investigation of Other Biological Activities and Underlying Mechanisms

Beyond the previously mentioned activities, compounds structurally similar to this compound have demonstrated other significant biological effects, particularly antioxidant and cytoprotective activities.

The related compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to protect skin cells (keratinocytes) from oxidative stress. nih.govnih.gov This cytoprotective effect is mediated through the activation of the Nrf2/HO-1 pathway. nih.govnih.gov BDB treatment upregulates the expression and nuclear translocation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which in turn induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.govnih.gov Further studies have confirmed BDB's ability to scavenge various free radicals and protect against hydrogen peroxide-induced apoptosis in Vero cells and a zebrafish embryo model. nih.gov The anti-apoptotic mechanism involves the suppression of caspase-9 and PARP cleavage and a reduction in Bax protein levels. nih.gov

In addition, various derivatives of bromophenols and other related heterocyclic structures have been synthesized and evaluated for a range of activities, including antibacterial and antifungal properties. mdpi.commdpi.comjmchemsci.com

Radical Scavenging Properties

A related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol found in red algae, has demonstrated notable radical scavenging and antioxidant effects. nih.gov BDB has been shown to protect human keratinocytes from apoptosis induced by UVB exposure by reducing DNA damage, lipid peroxidation, and protein carbonylation. nih.gov It enhances the cellular defense mechanisms against oxidative stress by increasing the production of reduced glutathione (B108866) (GSH), a crucial antioxidant. nih.gov This is achieved by upregulating the expression of glutathione-synthesizing enzymes, glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS), through the activation of the Nrf2 signaling pathway. nih.govresearchgate.net

Furthermore, BDB has been observed to alleviate particulate matter 2.5 (PM2.5)-induced cellular damage in keratinocytes by inhibiting the generation of reactive oxygen species (ROS) and lipid peroxidation. nih.gov It also mitigates PM2.5-induced DNA damage and cell cycle arrest. nih.gov The antioxidant activity of bromophenols is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. mdpi.com For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, another natural bromophenol, has been shown to scavenge free radicals effectively. mdpi.com

While these findings on BDB and other bromophenols are indicative, it is important to note that the substitution of the hydroxyl groups with a morpholinoethoxy group in this compound would significantly alter its electronic and steric properties, and therefore, its radical scavenging potential would require direct experimental evaluation.

Anticonvulsant Activity

There is currently no specific research available on the anticonvulsant activity of this compound. However, the broader class of benzaldehyde derivatives has been investigated for potential anticonvulsant properties. For instance, 4-bromobenzaldehyde semicarbazone has shown activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice, suggesting a potential for this class of compounds to modulate seizure activity. nih.gov Hydrazone derivatives of benzaldehydes have also been noted for their anticonvulsant potential. researchgate.net

The morpholino moiety is present in the structures of some compounds with central nervous system activity. While not directly related to benzaldehydes, the exploration of various heterocyclic structures in anticonvulsant drug design is an active area of research. For example, derivatives of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole have been synthesized and shown to possess anticonvulsant effects in MES tests. nih.gov Similarly, derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been evaluated in MES, 6 Hz, and scPTZ seizure models, with some compounds showing promising activity. mdpi.com

Given the presence of the benzaldehyde core and the morpholino group, it is plausible that this compound could be a candidate for future investigation into its potential anticonvulsant effects. However, without direct experimental data, any such activity remains speculative.

Cellular Biological Responses (e.g., Prostaglandin E2 (PGE2) Levels, Wound Healing, Cytotoxicity in Non-Target Cells)

Prostaglandin E2 (PGE2) Levels

No specific studies have been identified that investigate the effect of this compound on prostaglandin E2 (PGE2) levels. However, research on a related bromophenol, bis(3-bromo-4,5-dihydroxybenzyl) ether (BBDE), has shown that it can suppress LPS-induced inflammatory responses in RAW 264.7 macrophage cells by reducing the levels of inflammatory mediators, including PGE2. researchgate.net This effect was linked to the inhibition of cyclooxygenase-2 (COX-2) expression and the suppression of the ROS-mediated ERK signaling pathway. researchgate.net Given the structural similarities, it is conceivable that this compound could also modulate inflammatory pathways, but this requires direct investigation.

Wound Healing

There is no available research on the wound healing properties of this compound. In contrast, a simpler, related compound, 4-hydroxybenzaldehyde (B117250), has been shown to promote acute wound healing. nih.gov It was found to accelerate keratinocyte migration and invasion by activating focal adhesion signaling pathways. nih.gov This suggests that the benzaldehyde scaffold can be a starting point for designing compounds with wound healing potential. The impact of the bromo and morpholinoethoxy substituents on this activity is unknown and would need to be experimentally determined.

Cytotoxicity in Non-Target Cells

Medicinal Chemistry Principles and Drug Design Applications

The Chemical Compound as a Privileged Scaffold for Novel Drug Candidate Development

In the field of medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of new drugs. mdpi.com The benzaldehyde (B42025) moiety, a central feature of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde, is recognized as a component of such privileged structures. mdpi.comnih.gov Its utility is derived from the reactive aldehyde group, which can participate in various chemical transformations to build more complex molecules, and the benzene (B151609) ring, which can be substituted to modulate the compound's physicochemical properties like solubility, lipophilicity, and electronic distribution.

The specific combination of substituents in this compound contributes to its potential as a privileged scaffold:

The Benzaldehyde Core: This aromatic aldehyde provides a foundational structure for building diverse molecular architectures. Related benzaldehyde derivatives have been investigated for a wide range of biological activities, including antimicrobial and antioxidant properties. mdpi.com

The Morpholine (B109124) Moiety: The morpholine ring is a common feature in many approved drugs. It is often introduced to improve aqueous solubility and pharmacokinetic properties, such as absorption and metabolic stability. Its presence can facilitate favorable interactions with biological targets.

The Ethoxy Linker: This flexible chain connects the morpholine ring to the benzaldehyde core, allowing the two key components to adopt various spatial orientations. This flexibility can be crucial for optimizing binding to the active site of a target protein.

The Bromo Substituent: The bromine atom significantly influences the electronic properties of the benzene ring. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. It also provides a site for further chemical modification, for instance, through cross-coupling reactions to introduce additional molecular complexity.

The assembly of these specific fragments—the substituted benzaldehyde and the morpholine ring—creates a molecule with diverse chemical functionalities. This built-in diversity is a hallmark of a privileged scaffold, providing a rich platform for generating libraries of compounds in the search for new therapeutic agents.

Rational Drug Design and Lead Compound Optimization Strategies Based on Structural Motifs

Rational drug design is a strategic approach to drug discovery that involves designing molecules that are predicted to bind with high affinity and selectivity to a specific biological target. sci-hub.stbioexcel.eu This process often starts with a "lead compound," a molecule that shows some desired biological activity but may have suboptimal properties. The lead compound is then systematically modified to improve its potency, selectivity, and pharmacokinetic profile in a process known as lead optimization. The structural motifs present in this compound make it a valuable starting point or intermediate for such optimization strategies.

Structure-Activity Relationship (SAR) Studies: A key component of lead optimization is the development of a structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. For a scaffold like this compound, medicinal chemists can systematically explore the SAR by making targeted modifications to different parts of the molecule:

Modification of the Aldehyde Group: The aldehyde can be converted to other functional groups, such as an alcohol, carboxylic acid, or various heterocyclic rings, to probe interactions with the target and improve metabolic stability.

Varying the Substituents on the Benzene Ring: The position and nature of the bromo substituent can be altered. For example, replacing bromine with chlorine or fluorine would modify the electronic and steric properties. The morpholinoethoxy group at the 4-position is also a critical point for modification. Studies on related molecules have shown that the nature of the side-chain at this position can significantly impact biological activity. nih.gov For instance, altering the length of the linker or replacing the morpholine with other cyclic amines like piperidine (B6355638) or pyrrolidine (B122466) can fine-tune the compound's properties. nih.gov

Exploring Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The morpholine group, for example, could be replaced with thiomorpholine (B91149) to explore the impact of a sulfur atom instead of oxygen on binding and pharmacokinetics.

The table below illustrates potential modifications to the core structure of this compound that could be explored in a lead optimization campaign.

Modification AreaOriginal GroupPotential ModificationsRationale for Modification
Benzene Ring Position 1Aldehyde (-CHO)Alcohol (-CH₂OH), Carboxylic Acid (-COOH), Oxime (=NOH), Hydrazone (=NNH₂)Alter hydrogen bonding capacity, change chemical reactivity, and improve metabolic stability.
Benzene Ring Position 3Bromo (-Br)Chloro (-Cl), Fluoro (-F), Methyl (-CH₃), Cyano (-CN)Fine-tune electronics, steric bulk, and potential for halogen bonding.
Benzene Ring Position 42-MorpholinoethoxyVary linker length (e.g., propoxy), replace morpholine with piperidine, pyrrolidine, or thiomorpholine.Optimize solubility, basicity, and interactions with the target's binding pocket.

By systematically synthesizing and testing these analogs, researchers can build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates.

Exploration as Pharmaceutical and Pesticide Intermediates

An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. In multi-step syntheses, intermediates are the molecular building blocks used to construct more complex target molecules. This compound, along with structurally similar compounds like 3-bromo-4-fluorobenzaldehyde (B1265969) and 4-bromobenzaldehyde (B125591), serves as a valuable intermediate in the synthesis of both pharmaceuticals and pesticides. tslpharm.comgoogle.com

The utility of this compound as an intermediate stems from its distinct reactive sites:

The Aldehyde Group: This is a versatile functional group that can undergo a wide array of chemical reactions, including oxidation, reduction, and condensation reactions to form imines (Schiff bases) or carbon-carbon double bonds (e.g., via Wittig or Horner-Wadsworth-Emmons reactions). These reactions are fundamental in building the core structures of many active pharmaceutical ingredients (APIs) and pesticidal compounds.

The Bromo-Substituted Aromatic Ring: The carbon-bromine bond can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the benzaldehyde core to other complex molecular fragments.

For example, a synthetic route might involve a condensation reaction at the aldehyde group to form a larger scaffold, followed by a Suzuki coupling at the bromine position to introduce another aryl group, thereby rapidly increasing molecular complexity. The presence of the morpholinoethoxy side chain is often retained in the final product to ensure favorable pharmacokinetic properties.

The use of related brominated benzaldehydes as precursors in the synthesis of more complex, biologically active molecules has been documented. For instance, 3-bromo-2-hydroxybenzaldehyde (B158676) is used in the synthesis of compounds with potential antiviral and anticancer activities. nih.gov Similarly, 3-bromo-4-fluorobenzaldehyde is a known intermediate for pesticides. tslpharm.comgoogle.com This established utility of analogous compounds highlights the potential of this compound as a key building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

Advanced Research Applications and Future Perspectives

Integration into Advanced Materials and Photophysical Probes (e.g., Borondipyrromethene (BODIPY) Dyes for Cell Imaging)

The aldehyde functional group on the 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde scaffold serves as a crucial reactive handle for the synthesis of complex organic materials and photophysical probes. A prominent application is in the creation of Borondipyrromethene (BODIPY) dyes, a class of fluorescent compounds renowned for their exceptional photophysical properties, including high fluorescence quantum yields, photostability, and sharp absorption and emission peaks. colab.ws

The synthesis of the BODIPY core often involves an acid-catalyzed condensation reaction between a pyrrole (B145914) derivative and an aldehyde. researchgate.net In this context, this compound can be used as the aldehyde precursor to introduce specific functionalities into the final dye molecule. The utility of this approach has been demonstrated in the development of large libraries of BODIPY compounds from various benzaldehydes, which were then screened to discover highly selective fluorescent sensors for biological targets, such as glucagon (B607659) in live cells. acs.org

The specific substituents on the benzaldehyde (B42025) ring play a critical role in tuning the properties of the resulting BODIPY dye:

The morpholinoethoxy group is particularly advantageous for biological imaging applications. The morpholine (B109124) ring is a privileged structure in medicinal chemistry that can improve water solubility and metabolic stability. e3s-conferences.orgresearchgate.net Its inclusion can enhance the biocompatibility and cell permeability of the fluorescent probe, facilitating its use in tracking and visualizing intracellular processes.

The bromo substituent offers a site for post-synthetic modification. Through various cross-coupling reactions, additional functional groups can be attached to the BODIPY core, allowing for the fine-tuning of its photophysical properties or the attachment of targeting moieties for specific cellular components. colab.ws

This strategic design allows for the development of sophisticated probes for advanced bioimaging applications, including fluorescence microscopy and flow cytometry.

Table 1: Role of Substituents in BODIPY Dye Synthesis
Substituent of Parent AldehydeFunction in Final BODIPY DyePotential Application
Aldehyde Group (-CHO)Forms the core structure of the dye via condensation with pyrroles. researchgate.netCore fluorophore synthesis
Bromo Group (-Br)Provides a reactive site for post-synthetic functionalization (e.g., Suzuki or Sonogashira coupling). colab.wsTuning of emission spectra, attachment of targeting ligands
Morpholinoethoxy GroupEnhances aqueous solubility, cell permeability, and biocompatibility. e3s-conferences.orgresearchgate.netLive-cell imaging, in vivo probes

Development of Novel Catalytic Systems Utilizing Morpholine Moieties

The morpholine moiety within this compound is a structural feature with significant potential in the development of novel catalysts. Morpholine and its derivatives are widely used in industrial chemistry, including as components in the preparation of alumina (B75360) catalysts. chemicalbook.com In the realm of asymmetric organocatalysis, chiral morpholine derivatives have been explored as catalysts for key carbon-carbon bond-forming reactions. nih.govfrontiersin.org

While morpholine-based enamines have traditionally been considered less reactive than their pyrrolidine (B122466) counterparts, recent studies have demonstrated that appropriately designed β-morpholine amino acids can act as highly efficient organocatalysts for reactions like the Michael addition, affording products with excellent yields and stereoselectivity. nih.gov The morpholine ring's nitrogen atom can act as a Lewis base or participate in enamine formation, while the rest of the molecular structure can be tailored to create a specific chiral environment. frontiersin.org

Therefore, this compound can serve as a precursor for more complex ligands or catalysts. The morpholine nitrogen can act as a coordinating atom for a catalytically active metal center, or the entire molecule could be integrated into a larger organocatalytic framework. The bromo-benzaldehyde portion of the molecule allows for extensive synthetic modification to tune the steric and electronic properties of the resulting catalytic system, potentially leading to catalysts with novel reactivity and selectivity.

Emerging Biological Targets and Unexplored Therapeutic Areas

The molecular framework of this compound incorporates several features that make it a promising scaffold for the discovery of new therapeutic agents. Both the benzaldehyde core and the morpholine ring are associated with a wide range of biological activities. researchgate.netresearchgate.net

Antimicrobial Potential: Benzaldehyde derivatives are known to possess antimicrobial and antifungal properties. researchgate.net Furthermore, compounds featuring a bromo-phenyl structure have shown activity against various bacterial strains. mdpi.com The morpholine ring itself is a key component of the antibiotic linezolid, highlighting its importance in antibacterial drug design. chemicalbook.com This suggests that derivatives of this compound could be explored as novel agents against drug-resistant pathogens. For instance, benzazole compounds, which are also aromatic heterocycles, are known to target bacterial DNA. nih.gov

Anti-inflammatory and Anticancer Activity: The morpholine ring is a common feature in drugs targeting inflammation and cancer, such as the kinase inhibitor gefitinib. chemicalbook.com Its presence can confer favorable pharmacokinetic properties and facilitate interactions with biological targets. researchgate.net Related bromophenol compounds have also been investigated for anti-inflammatory activity. ontosight.ai This suggests that the scaffold could be used to develop inhibitors of key signaling proteins, such as kinases or proteases, which are often dysregulated in inflammatory diseases and cancer. mdpi.com

Table 2: Bioactive Potential of Molecular Fragments
Molecular FragmentAssociated Biological ActivitiesExample Therapeutic Areas
BenzaldehydeAntimicrobial, Antioxidant, Anti-inflammatory. researchgate.netInfectious diseases, Inflammatory conditions
Bromo-ArylAntibacterial, Anti-inflammatory. mdpi.comInfectious diseases, Autoimmune disorders
MorpholineAnticancer, Antibacterial, Antifungal. e3s-conferences.orgresearchgate.netchemicalbook.comOncology, Infectious diseases

Interdisciplinary Research Directions in Chemical Biology and Materials Science

The versatile chemical nature of this compound places it at the intersection of chemical biology and materials science, opening up several interdisciplinary research avenues.

In chemical biology , the compound serves as an ideal platform for creating bespoke molecular tools. Its utility in synthesizing fluorescent probes like BODIPY dyes enables the development of custom imaging agents to study the localization and dynamics of the emerging biological targets identified in the previous section. acs.org By attaching these probes to molecules designed to interact with specific enzymes or cellular receptors, researchers can visualize complex biological processes in real-time within living systems.

In materials science , the reactive aldehyde and aryl bromide functionalities allow for the incorporation of this molecule into larger macromolecular structures. It could be used as a monomer in polymerization reactions to create functional polymers with unique optical or biological properties. Furthermore, its rigid aromatic structure and potential as a coordinating ligand make it a candidate for integration into advanced porous materials like metal-organic frameworks (MOFs), which have applications in sensing, catalysis, and bioimaging. nih.gov The development of such materials could lead to novel systems for targeted drug delivery or advanced diagnostic devices.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde?

A common method involves nucleophilic substitution or etherification reactions. For example, reacting 3-bromo-4-hydroxybenzaldehyde with 2-chloroethyl morpholine in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (~80–100°C) . The morpholinoethoxy group is introduced via SN2 displacement, requiring anhydrous conditions to minimize hydrolysis. Yield optimization may involve monitoring reaction progress via TLC or HPLC .

Q. How is the compound purified post-synthesis?

Column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) is effective for isolating the target compound. Aminosilica columns can enhance separation efficiency for polar intermediates. Additional recrystallization from ethanol or dichloromethane may improve purity (>95%) .

Q. What analytical techniques are used for characterization?

  • LCMS : To confirm molecular weight (e.g., m/z ~326 [M+H]+ for the parent compound).
  • HPLC : Retention time under specific conditions (e.g., 0.93 minutes using a C18 column with trifluoroacetic acid mobile phase) .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ ~10 ppm, morpholine protons at δ ~3.5–4.0 ppm) .

Advanced Research Questions

Q. How does the bromine atom influence reactivity in cross-coupling reactions?

The bromine at the 3-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling aryl-aryl or aryl-heteroatom bond formation. Its electronic effects (σ-induction) enhance electrophilicity at the para-aldehyde position, facilitating nucleophilic additions. However, steric hindrance from the morpholinoethoxy group may reduce coupling efficiency, requiring palladium catalysts with bulky ligands (e.g., XPhos) .

Q. What is the role of the morpholinoethoxy group in biological activity?

The morpholine moiety enhances solubility and bioavailability via hydrogen bonding. In cancer research, derivatives of this compound inhibit epithelial-mesenchymal transition (EMT) by modulating TGF-β/Smad signaling, reducing Smad2/3 phosphorylation. The ether linkage stabilizes interactions with hydrophobic protein pockets .

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselective bromination or substitution requires directing groups. For example, protecting the aldehyde as an acetal before introducing the morpholinoethoxy group can prevent undesired side reactions. Computational modeling (DFT) aids in predicting reactive sites and optimizing reaction conditions .

Q. What are the stability considerations for this compound under storage?

  • Light sensitivity : Store in amber vials to prevent photo-degradation of the aldehyde group.
  • Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the morpholinoethoxy linkage.
  • Temperature : Stable at −20°C for long-term storage; avoid repeated freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.